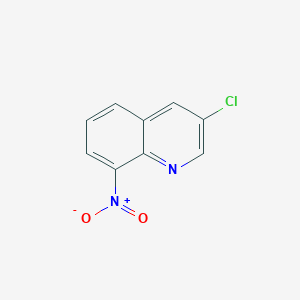

3-Chloro-8-nitroquinoline

Description

Historical Context of Quinoline (B57606) Derivatives in Chemical Research

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. nih.goviipseries.orgimist.ma Since then, the quinoline nucleus has been identified in numerous naturally occurring alkaloids, such as quinine, a well-known antimalarial agent. iipseries.org The late 19th century witnessed the development of several named reactions for the synthesis of quinoline and its derivatives, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which are still fundamental in organic chemistry today. iipseries.org Historically, quinoline derivatives have played a pivotal role in the development of pharmaceuticals, with cinchocaine being one of the first synthetically produced local anesthetics from this class of compounds. nih.gov

Contemporary Relevance of Functionalized Quinoline Scaffolds in Advanced Chemistry

In modern chemistry, the functionalization of the quinoline ring is a key strategy for developing novel compounds with tailored properties. rsc.orgnih.gov The ability to introduce various functional groups at different positions on the quinoline scaffold allows for the fine-tuning of its pharmacological and material properties. nih.govresearchgate.net This has led to the discovery of a broad spectrum of bioactive quinoline derivatives with applications as antibacterial, antiviral, anticancer, anti-inflammatory, and antioxidant agents. researchgate.netorientjchem.org The versatility of the quinoline nucleus makes it a central component in drug discovery, enabling the creation of new therapeutic agents with improved efficacy and selectivity. researchgate.netrsc.org

Specific Focus on 3-Chloro-8-nitroquinoline within Quinoline Chemistry

Within the vast family of quinoline derivatives, this compound emerges as a compound of significant interest. Its structure, featuring both a chloro and a nitro substituent, provides multiple reactive sites for further chemical transformations. The electron-withdrawing nature of the nitro group and the presence of the chloro atom as a leaving group make it a valuable intermediate in the synthesis of more complex heterocyclic systems. This specific substitution pattern influences its chemical reactivity and is crucial for its utility in the development of new functional molecules. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURBIXAVAXWTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503344 | |

| Record name | 3-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73868-16-3 | |

| Record name | 3-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 3 Chloro 8 Nitroquinoline

Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying the quinoline scaffold of 3-chloro-8-nitroquinoline. The electron-withdrawing nature of the nitro group activates the quinoline ring towards attack by nucleophiles.

Substitution of the Chloro Group by Various Nucleophiles

Common nucleophiles that can displace the chloro group include amines, thiols, and alkoxides. For instance, reaction with amines can lead to the formation of 3-amino-8-nitroquinoline derivatives, which are valuable precursors for biologically active compounds. The general mechanism for this substitution follows a two-step addition-elimination pathway, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed.

The following table summarizes representative nucleophilic substitution reactions of chloroquinolines:

| Starting Material | Nucleophile | Product | Reaction Type |

| 1-chloro-2,4-dinitrobenzene | Dimethylamine | N,N-dimethyl-2,4-dinitroaniline | SNAr |

| 2,4-dinitrofluorobenzene | Amino groups of peptides | Labeled peptide | SNAr |

| 2,4,6-trinitrochlorobenzene | Aqueous NaOH | 2,4,6-trinitrophenol | SNAr |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) on Nitroquinolines

Beyond the substitution of the chloro group, nitroquinolines are also amenable to a special type of nucleophilic substitution known as the Vicarious Nucleophilic Substitution of Hydrogen (VNS). wikipedia.org This reaction allows for the formal replacement of a hydrogen atom on the aromatic ring with a nucleophile. wikipedia.orgorganic-chemistry.org The VNS reaction is particularly effective in electron-deficient aromatic systems like nitroquinolines.

In the context of nitroquinolines, the VNS reaction typically occurs at positions activated by the nitro group, which are the positions ortho and para to it. kuleuven.be The reaction involves the attack of a carbanion, which bears a leaving group at the nucleophilic center, onto the electron-deficient quinoline ring. organic-chemistry.org This is followed by a base-induced elimination of the leaving group, leading to the substituted product. nih.gov

For example, the reaction of a nitroquinoline with a carbanion generated from a compound like chloromethyl phenyl sulfone can result in the introduction of a new carbon-carbon bond at a position ortho or para to the nitro group. kuleuven.be This method provides a powerful tool for the functionalization of the quinoline ring at positions that are not easily accessible through classical substitution reactions.

A study on the amination of nitroquinoline derivatives demonstrated that direct nucleophilic displacement of an aromatic hydrogen can occur alongside the expected aromatic nucleophilic substitution of a halogen. nih.gov In the case of 4-chloro-8-nitroquinoline, reaction with potassium 9H-carbazol-9-ide led to a complex mixture, indicating that both VNS and SNAr reactions were taking place. nih.gov

Regioselectivity and Site-Selectivity in Nucleophilic Displacements

The regioselectivity of nucleophilic substitution reactions on substituted quinolines is a critical aspect that determines the final product structure. In the case of this compound, the incoming nucleophile can potentially attack different positions on the quinoline ring.

The substitution of the chlorine atom at the C-3 position is a common outcome. However, the possibility of VNS reactions introduces the potential for substitution at other positions, particularly those activated by the nitro group at C-8. The regiochemistry of VNS reactions is strongly influenced by the size of the incoming nucleophile. nih.gov For instance, with a bulky nucleophile, steric hindrance can play a significant role in directing the substitution to a less hindered position. nih.gov

In the case of di-substituted quinolines, such as 2,4-dichloroquinazolines, regioselective substitution at the 4-position is well-documented. mdpi.com This selectivity is consistently observed across various reaction conditions and with different amine nucleophiles. mdpi.com While this compound has a different substitution pattern, the principles of electronic activation and steric hindrance still govern the regioselectivity of nucleophilic attack.

Reduction Pathways of the Nitro Moiety

The nitro group at the 8-position of this compound is a key functional group that can be readily transformed into other functionalities, most notably an amino group. This reduction is a fundamental step in the synthesis of various derivatives with potential biological applications.

Selective Reduction to Aminoquinolines

The reduction of the nitro group to an amino group is a common and synthetically useful transformation. organic-chemistry.org This can be achieved using a variety of reducing agents, and the choice of reagent is often dictated by the need for chemoselectivity, especially in the presence of other reducible functional groups like the chloro substituent. scispace.comiaea.org

Mild reducing agents are often preferred to avoid the reduction of the chloro group or the quinoline ring itself. scispace.comiaea.org A study on the reduction of nitroquinolines demonstrated that they can be easily reduced to the corresponding aminoquinolines in mild conditions with high yields. nih.gov This method is compatible with various functional groups, including halogens. nih.gov This transformation is crucial for producing 8-aminoquinoline (B160924) derivatives, which are known to possess a wide range of biological activities. nih.govontosight.ai

The following table highlights different reducing agents and their applications in the reduction of nitro compounds:

| Reducing Agent | Substrate | Product | Key Features |

| Co2(CO)8-H2O | Aromatic nitro compounds | Aromatic amines | Selective reduction in the presence of carbonyls and halides. scispace.comiaea.org |

| HSiCl3 and a tertiary amine | Aromatic and aliphatic nitro groups | Amines | Mild, metal-free reduction with wide functional group tolerance. organic-chemistry.org |

| Tetrahydroxydiboron | Aromatic nitro compounds | Aromatic amines | Metal-free reduction in water. organic-chemistry.org |

| Pd/C with triethylsilane or H2 | Nitro groups | Amines | Low catalyst loading. organic-chemistry.org |

Chemical Transformation via Bioreduction of the Nitro Group to Reactive Intermediates

The nitro group of this compound can also undergo bioreduction to form reactive intermediates. This process is particularly relevant in biological systems where enzymatic reduction can occur. The reduction of the nitro group can lead to the formation of nitroso and hydroxylamino intermediates, which are known to be reactive species that can interact with cellular components.

Studies on other nitroaromatic compounds have shown that bioreduction can be a key step in their mechanism of action. nih.gov For example, the bioreduction of the nitro group in some compounds is linked to their antimicrobial and anticancer effects. While specific studies on the bioreduction of this compound are not extensively detailed in the provided context, the general principles of nitroaromatic bioreduction suggest that similar pathways could be operative. This transformation highlights the potential for this compound to be metabolically activated to more reactive species within a biological environment.

Impact of Reducing Agents and Conditions on Reaction Outcome

The reduction of the nitro group in nitroquinolines is a common transformation, and the choice of reducing agent and conditions can influence the final product. For instance, stannous chloride has been noted as an effective reagent for the reduction of various nitroquinolines to their corresponding aminoquinolines. nih.gov This method is valued for its mild conditions and tolerance of other functional groups, including halogens, which is particularly relevant for this compound. nih.gov The reaction with stannous chloride typically proceeds with high yields and is a straightforward method for generating aminoquinoline derivatives. nih.gov

In some cases, the reduction of the nitro group can be achieved while retaining the chloro substituent, which allows for subsequent functionalization steps. For example, the use of sodium cyanoborohydride (NaBH₃CN) can selectively reduce the nitro group to an amine, leaving the chloro group intact for further reactions.

The following table summarizes the effect of different reducing agents on nitroquinolines:

| Reducing Agent | Product | Reaction Conditions | Key Features |

| Stannous Chloride (SnCl₂) | Aminoquinoline | Mild conditions | Tolerates various functional groups, including halogens. nih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Aminoquinoline | - | Selectively reduces the nitro group while retaining the chloro substituent. |

Advanced Functionalization via C-H Activation

Direct C-H activation has emerged as a powerful tool in organic synthesis for the functionalization of heterocyclic compounds like quinoline, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.comnih.gov

Transition metal catalysis is central to the C-H functionalization of quinolines. mdpi.comnih.gov Various metals, including palladium, rhodium, and copper, have been employed to catalyze the direct introduction of new bonds at specific positions of the quinoline ring. nih.govresearchgate.net For instance, palladium catalysts are widely used for C-H arylation, while rhodium catalysts have shown high efficiency and regioselectivity in C-H amination and bromination reactions. researchgate.net The presence of a chelating nitrogen atom in the quinoline ring facilitates the formation of cyclometallated complexes with transition metals, which is a key step in many C-H activation pathways. nih.gov These methods often tolerate a wide range of functional groups, enabling the synthesis of diverse quinoline derivatives. mdpi.com

The formation of a quinoline N-oxide is a key strategy for directing C-H activation, particularly at the C2 and C8 positions. mdpi.comresearchgate.net The N-oxide group acts as an internal directing group, coordinating to the metal catalyst and bringing it into close proximity to the targeted C-H bond. youtube.com This approach has been successfully used in various transformations, including amination, amidation, and carbamoylation of the quinoline core. nih.gov

Rhodium(III)-catalyzed reactions of quinoline N-oxides have demonstrated high regioselectivity for C8-functionalization, such as bromination and amidation. researchgate.net Mechanistic studies suggest the formation of a five-membered rhodacycle intermediate, which is key to achieving this selectivity. researchgate.net Similarly, copper-catalyzed reactions have been developed for the C2-carbamoylation of quinoline N-oxides. nih.gov The N-oxide can often be removed after the desired functionalization, for example, by reduction with PCl₃, to yield the final substituted quinoline. mdpi.com

The combination of transition metal catalysis and directing groups allows for the highly regioselective introduction of a wide array of functional groups onto the quinoline scaffold. mdpi.comnih.gov The choice of catalyst, directing group, and reaction conditions determines the site of functionalization. researchgate.netnih.govfigshare.com

For example, C-H activation of quinoline N-oxides can lead to:

C2-functionalization : Arylation, amination, and carbamoylation have been achieved at the C2 position using various catalytic systems. nih.gov

C8-functionalization : Rhodium catalysis, in particular, has proven effective for the selective introduction of bromo and amino groups at the C8 position of quinoline N-oxides. researchgate.net

The ability to precisely control the position of functionalization is crucial for the synthesis of complex quinoline derivatives with specific properties. mdpi.com

The following table provides examples of regioselective functionalization of quinoline N-oxides:

| Catalyst System | Position | Functional Group Introduced |

| Rh(III)/AgSbF₆/NBS | C8 | Bromo |

| Rh(III)/NFSI | C8 | Amino |

| CuBr/TBHP | C2 | Carbamoyl |

| Pd(OAc)₂/Ag₂CO₃ | C2 | Heteroaryl |

Other Significant Chemical Transformations

Beyond C-H activation, other derivatization methods are employed to expand the chemical space of quinoline compounds.

The chloro and nitro groups of this compound serve as handles for a variety of chemical transformations. The chloro group, being at an electron-deficient position, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines and alkoxides, to generate a library of substituted quinolines.

Furthermore, multi-step reaction sequences can be designed to create more complex molecular architectures. For instance, the Betti reaction, a multicomponent reaction, has been utilized with 8-hydroxyquinoline (B1678124) derivatives to synthesize complex molecules. rsc.org Although not directly involving this compound, this illustrates the potential for applying such named reactions to appropriately functionalized quinoline starting materials.

Strategies for derivatization include:

Nucleophilic Aromatic Substitution: The chloro group can be displaced by a variety of nucleophiles.

Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as acylation, alkylation, or diazotization followed by substitution.

Multicomponent Reactions: Designing sequences where the initial quinoline scaffold is elaborated through reactions like the Betti reaction to build molecular complexity. rsc.org

Computational and Theoretical Investigations of 3 Chloro 8 Nitroquinoline

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods are indispensable for understanding the intrinsic properties of molecules. These approaches solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels. For a molecule like 3-Chloro-8-nitroquinoline, these calculations can predict its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) has become a leading computational method in quantum chemistry due to its favorable balance of accuracy and computational cost. cuny.edu DFT is used to determine the ground-state electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. cuny.edu For this compound, DFT calculations can elucidate how the chloro and nitro substituents modulate the electronic landscape of the quinoline (B57606) core. Hybrid functionals, such as B3LYP, are often employed for their effectiveness in describing substituted aromatic systems.

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, the quinoline ring system is expected to be largely planar. The optimization process precisely calculates bond lengths, bond angles, and dihedral angles. While detailed crystallographic or computationally optimized structural data for this compound is not widely available in the reviewed literature, a DFT study would provide the parameters listed in the table below. These parameters are crucial for understanding the steric and electronic effects of the substituents on the quinoline framework.

Table 1: Predicted Parameters from a DFT Geometry Optimization of this compound. This table illustrates the type of data obtained from a geometry optimization calculation. Specific values are dependent on the chosen level of theory and are not available in the cited literature.

| Parameter | Atom(s) Involved | Expected Value |

| Bond Lengths (Å) | ||

| C3–Cl | Value not available | |

| C8–N (nitro) | Value not available | |

| N–O (nitro) | Value not available | |

| **Bond Angles (°) ** | ||

| C2–C3–Cl | Value not available | |

| C7–C8–N (nitro) | Value not available | |

| O–N–O (nitro) | Value not available | |

| Dihedral Angles (°) | ||

| C4–C3–Cl–(void) | Value not available | |

| C9–C8–N–O (nitro) | Value not available |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) provide insights into the kinetic stability and reactivity of a molecule. nih.gov For this compound, the HOMO and LUMO are expected to be π-orbitals delocalized over the aromatic quinoline system. The electron-withdrawing nitro and chloro groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound. This table shows the parameters that would be calculated in a HOMO/LUMO analysis. The numerical values are for illustrative purposes and are not published data.

| Parameter | Description | Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value (eV) not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value (eV) not available |

| ΔE (Gap) | ELUMO – EHOMO | Value (eV) not available |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, where different colors represent different potential values. In an MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms of the aromatic ring, highlighting areas prone to nucleophilic attack. The presence of the electron-withdrawing nitro group significantly influences this potential distribution.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic chemical concepts like lone pairs and bonds. It is particularly useful for studying delocalization and hyperconjugative interactions, which contribute to molecular stability. NBO analysis examines the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. For this compound, key interactions would include the delocalization of lone pairs from the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the aromatic ring. These interactions are crucial for understanding the electronic communication within the molecule.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound. This table illustrates potential donor-acceptor interactions and their stabilization energies that NBO analysis would reveal.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) of NO₂ | π* (C–C) in ring | Value not available |

| LP (N) of quinoline | π* (C–C) in ring | Value not available |

| π (C–C) in ring | π* (C–C) in ring | Value not available |

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronically excited states. archive.org TD-DFT can predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would yield the excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the transitions (e.g., π → π* or n → π*). This information is fundamental to understanding the photophysical properties of the molecule and interpreting its experimental UV-Vis spectrum.

Table 4: Theoretical Electronic Absorption Spectral Data for this compound from TD-DFT. This table shows the type of data generated from TD-DFT calculations.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| Value not available | Value not available | Value not available | e.g., HOMO -> LUMO |

| Value not available | Value not available | Value not available | e.g., HOMO-1 -> LUMO |

| Value not available | Value not available | Value not available | e.g., HOMO -> LUMO+1 |

Density Functional Theory (DFT) Calculations for Ground State Properties

Spectroscopic Property Predictions and Correlations

Theoretical vibrational analysis, utilizing Density Functional Theory (DFT), serves as a powerful tool for understanding the molecular structure and bonding of this compound. Computational methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), are commonly employed to calculate the optimized molecular geometry and predict the vibrational frequencies. researchgate.net These calculations provide a complete set of fundamental vibrational modes for the molecule.

The process involves optimizing the ground-state geometry of the molecule to an energy minimum, followed by the calculation of harmonic vibrational frequencies. The resulting frequencies correspond to specific vibrational motions, such as stretching, bending, and torsional modes of the chemical bonds. For this compound, key vibrational assignments would include:

C-H stretching modes in the aromatic quinoline ring.

C=C and C=N stretching vibrations characteristic of the quinoline core.

Symmetric and asymmetric stretching modes of the nitro (NO₂) group.

C-Cl stretching and bending vibrations .

Ring breathing modes and other skeletal vibrations.

By correlating these theoretically predicted frequencies with experimental data from Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, a detailed and accurate assignment of the vibrational spectrum can be achieved. This comparison helps validate the computational model and provides deep insights into the molecule's structural characteristics. For related quinoline compounds, DFT calculations have shown excellent agreement with experimental spectra, confirming the reliability of this approach for analyzing the vibrational properties of the title compound. researchgate.netresearchgate.net

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are crucial for the structural elucidation of this compound. The Gauge-Including Atomic Orbital (GIAO) method, often within a DFT or Hartree-Fock (HF) framework, is the standard for predicting isotropic NMR chemical shifts (δ). tsijournals.com These calculations provide a direct link between the electronic structure and the observed NMR spectrum.

For this compound, the chemical shifts of ¹H and ¹³C nuclei are determined by the local electronic environment, which is significantly influenced by the electronegative chlorine atom and the electron-withdrawing nitro group. Theoretical calculations can predict the chemical shift for each unique carbon and hydrogen atom in the molecule.

Computational studies on similar quinoline derivatives have demonstrated a strong correlation between calculated and experimental chemical shifts, aiding in the unambiguous assignment of NMR signals. tsijournals.com For this compound, theoretical ¹³C NMR chemical shifts have been reported, reflecting the distinct electronic environment of each carbon atom within the aromatic system.

Table 1: Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Position | Calculated Chemical Shift (δ, ppm) |

|---|---|

| C2 | 148.3 |

| C3 | 131.3 |

| C4 | 129.3 |

| C4a | 137.5 |

| C5 | 124.0 |

| C6 | 134.1 |

| C7 | 126.8 |

| C8 | 151.9 |

| C8a | 130.6 |

Data sourced from computational analysis.

Molecular Modeling and Dynamics Simulations

Conformational analysis of this compound, performed using computational methods, reveals that the molecule predominantly adopts a planar configuration. This planarity is characteristic of the rigid quinoline ring system. DFT calculations are used to determine the molecule's most stable conformation by finding the geometry with the lowest electronic energy. Analysis of the dihedral angles in the optimized structure confirms minimal deviation from a planar arrangement. researchgate.net

The stability of the molecule is influenced by the electronic effects of its substituents. The chlorine atom at the 3-position and the nitro group at the 8-position create a specific electron distribution across the aromatic system. The nitro group acts as a strong electron-withdrawing group, which impacts the reactivity and electronic properties of the molecule. These theoretical studies provide a static, time-averaged picture of the molecule's most probable and stable structure.

While static DFT calculations describe the minimum energy structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents.

For related quinoline derivatives, MD simulations have been used to investigate reactive properties by exploring the molecule's dynamic behavior and interactions. researchgate.net A simulation of this compound in a solvent like water or DMSO would allow researchers to study its solvation shell, translational and rotational motion, and the flexibility of its substituents. This information is valuable for understanding how the molecule behaves in a realistic chemical environment, which can be a precursor to understanding its reactivity and potential interaction with biological targets.

The interactions between molecules of this compound are critical for understanding its properties in both condensed phases.

Solid State: In the crystalline solid state, intermolecular interactions dictate the crystal packing arrangement. X-ray diffraction studies, complemented by computational analysis, show that π-π stacking interactions are a key feature in the crystal structure of this compound. These interactions occur between the aromatic rings of adjacent molecules, with a typical stacking distance of approximately 3.6 Å. This distance is within the optimal range for effective π-π interactions, which contribute significantly to the stability of the crystal lattice. The molecule crystallizes in the triclinic system with the P-1 space group.

Solution State: In solution, intermolecular forces also play a significant role. Studies on quinoline derivatives have shown that π-π stacking and dipole-dipole interactions persist in solution, leading to concentration-dependent changes in ¹H-NMR chemical shifts. uncw.edu As the concentration of the quinoline derivative increases in an organic solvent, the aromatic stacking interactions become more pronounced, causing shifts in the resonance of the aromatic protons. uncw.edu This phenomenon highlights the importance of non-covalent interactions in determining the behavior of this compound in a liquid environment.

Prediction of Advanced Material Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the material properties of novel compounds before their synthesis and experimental characterization. For this compound, these theoretical calculations can provide valuable insights into its potential as a material for non-linear optics and optoelectronics.

Non-linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability. Computational studies can predict these properties by calculating the dipole moment, polarizability, and first and second-order hyperpolarizabilities.

The calculated values of dipole moment, polarizability, and hyperpolarizability would indicate the potential of this compound as an NLO material. These theoretical predictions are crucial for screening candidate molecules and guiding synthetic efforts toward new materials with enhanced NLO properties.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational study. The values are for illustrative purposes only and are not based on actual calculations for this compound.

| Parameter | Symbol | Hypothetical Value (a.u.) |

| Dipole Moment | µ | 5.8 |

| Average Polarizability | α | 150 |

| First Hyperpolarizability | β | 1200 |

| Second Hyperpolarizability | γ | -25000 |

Structure Activity Relationship Sar Methodologies in Chemical Design and Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) Approaches in Chemical Series Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical and empirical frameworks used by medicinal chemists to correlate the chemical structure of compounds with their biological activity. rsc.orgslideshare.net These models are instrumental in predicting the activity of novel compounds before their synthesis, thereby saving significant time and resources. nih.gov

Classical QSAR models establish a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties. nih.gov Two of the most influential classical QSAR approaches are the Hansch analysis and the Free-Wilson analysis. pharmacy180.comumich.edu

Hansch Analysis: Developed by Corwin Hansch and his colleagues, this approach correlates biological activity with various physicochemical parameters such as hydrophobicity (log P), electronic effects (Hammett constants, σ), and steric effects (Taft steric parameters, Es). pharmacy180.comumich.eduslideshare.net The general form of the Hansch equation is a linear or non-linear combination of these descriptors. pharmacy180.comslideshare.net For instance, a typical Hansch equation might look like:

log(1/C) = k₁logP - k₂(logP)² + k₃σ + k₄Es + k₅

where C is the molar concentration of the compound required to produce a specific biological response, and k₁, k₂, k₃, k₄, and k₅ are constants determined by regression analysis. umich.edu This model allows for the prediction of the activity of unsynthesized analogs by using the appropriate substituent constants. slideshare.net

Free-Wilson Analysis: This method, also known as the de novo approach, assumes that the biological activity of a molecule is the sum of the contributions of its individual substituents and the parent scaffold. pharmacy180.comslideshare.net The model does not rely on physicochemical constants but instead uses indicator variables (e.g., 1 if a substituent is present at a certain position, and 0 if it is absent). e-bookshelf.de The general equation for a Free-Wilson analysis is:

Biological Activity = Σ(substituent contributions) + activity of the parent structure

A key advantage of the Free-Wilson method is its simplicity and speed, as it does not require the calculation or experimental determination of physicochemical parameters. slideshare.net However, its predictive power is limited to compounds with substituents included in the initial training set. umich.edu

| QSAR Model | Basis of Correlation | Key Descriptors | Advantages | Limitations |

| Hansch Analysis | Correlates biological activity with physicochemical properties. pharmacy180.com | Hydrophobicity (log P), electronic effects (σ), steric effects (Es). umich.edu | Predictive for new substituents; provides mechanistic insights. umich.edu | Requires accurate physicochemical data; assumes additivity of effects. pharmacy180.com |

| Free-Wilson Analysis | Assumes biological activity is the sum of substituent contributions. slideshare.net | Indicator variables for the presence or absence of substituents. e-bookshelf.de | Simple and fast; no need for physicochemical parameters. slideshare.net | Not predictive for substituents not in the training set. umich.edu |

A mixed approach, combining elements of both Hansch and Free-Wilson models, has also been developed to enhance predictive capabilities. slideshare.net

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods extend classical QSAR by considering the three-dimensional properties of molecules. nih.govneovarsity.org Unlike 2D-QSAR, which uses global molecular descriptors, 3D-QSAR methods derive descriptors from the spatial structure of the molecule. neovarsity.org These approaches are particularly useful when the 3D structure of the biological target is unknown, relying instead on the structures of known active ligands. neovarsity.org

A fundamental step in 3D-QSAR is the alignment of the molecules in the dataset. wikipedia.org Once aligned, the surrounding space is probed to calculate interaction fields, typically steric and electrostatic fields. neovarsity.orgdrugdesign.org These fields are then used as descriptors in a statistical analysis, often Partial Least Squares (PLS), to correlate with biological activity. nih.gov

Comparative Molecular Field Analysis (CoMFA): CoMFA is a pioneering 3D-QSAR technique. e-bookshelf.dewikipedia.org It calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (e.g., a sp³ carbon atom with a +1 charge) and each molecule in the dataset at various grid points. wikipedia.org The resulting energy values at each grid point serve as the descriptors for the QSAR model.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive description of the molecular properties influencing activity.

| 3D-QSAR Method | Key Features | Calculated Fields/Descriptors |

| CoMFA | First 3D-QSAR method; uses a probe atom to calculate interaction energies on a grid. wikipedia.org | Steric (Lennard-Jones) and Electrostatic (Coulombic) fields. wikipedia.org |

| CoMSIA | An extension of CoMFA with additional descriptor fields. nih.gov | Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor fields. nih.gov |

Computational Methods for SAR Elucidation in Chemical Libraries

The vast amount of data generated from chemical libraries, particularly through high-throughput screening, necessitates the use of computational methods to extract meaningful SAR information. nih.govcsmres.co.ukbroadinstitute.org

In silico tools are computational methods used to predict the properties of molecules, thereby accelerating the drug discovery process. nih.govyoutube.com These tools are crucial for the rapid characterization of SAR within large compound libraries. csmres.co.uk

Various computational techniques fall under the umbrella of in silico SAR analysis:

Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. alliedacademies.org It is particularly useful when the 3D structure of the target protein is known.

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. alliedacademies.org Pharmacophore models can be used to screen large databases for compounds with the desired features.

Similarity Searching: This technique identifies compounds with similar structural or physicochemical properties to a known active compound, based on the principle that structurally similar molecules are likely to have similar biological activities. alliedacademies.org

Machine Learning Approaches: Techniques such as Support Vector Machines, Neural Networks, and Random Forests are increasingly used to build predictive QSAR models from large datasets. youtube.com

The QSAR Toolbox is a free software application that integrates experimental data, metabolism simulators, and profiling tools to facilitate chemical hazard assessment and fill data gaps using read-across and trend analysis. qsartoolbox.org

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds against a biological target. bmglabtech.com The resulting data, while vast, is often complex and can be "imbalanced," with a small number of active compounds compared to a large number of inactive ones. acs.org

The analysis of HTS data to extract preliminary SAR information is a critical step in prioritizing hits for further investigation. nih.govucsf.edu This analysis often involves:

Substructure Analysis: Identifying common chemical substructures among the active compounds can provide initial clues about the pharmacophore. ucsf.edu

Clustering: Grouping structurally similar compounds together can help to identify series of compounds that exhibit a clear SAR. csmres.co.uk

Activity Landscape Analysis: This involves visualizing the relationship between structural similarity and biological activity to identify "activity cliffs," where small structural changes lead to a large change in activity.

Specialized data analysis platforms are often used to integrate HTS data with compound structures and other assay information, facilitating a more comprehensive understanding of the SAR. bmglabtech.com

Applications of 3 Chloro 8 Nitroquinoline As a Chemical Synthon and Ligand

Role in the Synthesis of Complex Chemical Architectures

The strategic placement of reactive chloro and nitro groups on the stable quinoline (B57606) framework makes 3-chloro-8-nitroquinoline an excellent starting material for the synthesis of elaborate organic molecules. It serves as a foundational building block that can be elaborated into larger, more complex structures through various synthetic strategies.

The quinoline structure itself is a polycyclic aromatic hydrocarbon (PAH), and it can be used as a scaffold to build even larger fused ring systems. One key synthetic strategy involves the reduction of the nitro group to an amine. For instance, the reduction of the 8-nitro group in this compound would yield 8-amino-3-chloroquinoline. This amino group, positioned ortho to a ring carbon, is a critical handle for annulation reactions, such as the Friedländer synthesis. mdpi.com In a typical Friedländer reaction, a 2-aminoaryl aldehyde or ketone condenses with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester) to form a new quinoline ring. By analogy, the derived 8-amino-3-chloroquinoline could react with appropriate carbonyl compounds to construct new rings fused to the existing quinoline system, leading to complex polycyclic aromatic structures. mdpi.com

Furthermore, functionalized quinolines are used to create novel conjugates with other PAHs, such as naphthalene, anthracene, and pyrene. rsc.org The chloro group on this compound can be used as an attachment point for such PAHs through cross-coupling reactions, thereby generating large, planar systems with tailored electronic properties. rsc.org

This compound is an exemplary building block for a wide range of functionalized heterocycles due to its distinct reactive sites. The chlorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups. researchgate.netlibretexts.org The reactivity of chloroquinolines in these substitution reactions allows for displacement by various nucleophiles, including amines, thiols, and alkoxides, to generate 3-substituted quinoline derivatives. mdpi.com

The presence of the electron-withdrawing nitro group enhances the electrophilicity of the quinoline ring system, facilitating these nucleophilic attacks. nih.gov Research on related chloroquinolines demonstrates that they readily react with nucleophiles like 1,2,4-triazole (B32235) to form C-N bonds, creating novel heterocyclic assemblies. researchgate.net Such reactions can be catalyzed by acids or bases, depending on the specific substituents on the quinoline ring. researchgate.net

The nitro group itself is a versatile functional handle. Its reduction to an amine provides a nucleophilic site that can be acylated, alkylated, or used in cyclization reactions to build additional heterocyclic rings onto the quinoline core. This dual reactivity—electrophilic substitution at the C-3 position and functionalization of the C-8 position after reduction—makes this compound a highly valuable and versatile building block in medicinal and materials chemistry. rsc.orgnih.gov

Table 1: Representative Functionalization Reactions of the Quinoline Scaffold This table illustrates common transformations applicable to the this compound core based on established quinoline chemistry.

| Reaction Type | Position | Reagents & Conditions | Resulting Functional Group |

| Nucleophilic Substitution | C-3 | R-NH2 (Amine) | -NHR |

| Nucleophilic Substitution | C-3 | R-SH (Thiol), Base | -SR |

| Nucleophilic Substitution | C-3 | R-OH (Alcohol), Base | -OR |

| Nitro Group Reduction | C-8 | Fe/AcOH or H2, Pd/C | -NH2 (Amine) |

| Cross-Coupling (e.g., Suzuki) | C-3 | Ar-B(OH)2, Pd catalyst | -Ar (Aryl group) |

Utility in Materials Science Research

Quinoline derivatives are of significant interest in materials science due to their inherent electronic and photophysical properties. researchgate.net They are electron-deficient aromatic systems, a characteristic that is beneficial for applications in organic electronics. The ability to functionalize the quinoline core allows for the precise tuning of these properties.

Quinoline-based compounds are foundational materials in the field of organic electronics, most famously demonstrated by tris(8-hydroxyquinolinato)aluminum (Alq3), a key component in organic light-emitting diodes (OLEDs). researchgate.net The quinoline scaffold's electron-accepting nature makes it suitable for use as an electron-transporting or emissive material. researchgate.net

This compound serves as a precursor for novel organic electronic materials. The chloro and nitro substituents significantly lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level, a desirable trait for electron-transport materials. Synthetic modification of this compound, for example, by replacing the chlorine atom via a Suzuki or Stille cross-coupling reaction, allows for the creation of extended π-conjugated systems. These larger molecules are essential for charge transport and luminescence in organic electronic devices. researchgate.netresearchgate.net By carefully selecting the groups to be added, chemists can fine-tune the material's properties, such as its color of emission, charge mobility, and thermal stability.

The electronic and optical properties of materials derived from this compound are dictated by the nature of the quinoline core and its substituents. The absorption and emission wavelengths can be systematically modified through chemical derivatization. scielo.br For instance, extending the π-conjugation by adding aromatic groups at the 3-position typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.

Computational studies, such as those using Density Functional Theory (DFT), on substituted quinolines have shown that functional groups have a profound impact on the HOMO-LUMO energy gap, which in turn determines the optical and electronic characteristics of the molecule. nih.gov The introduction of electron-donating or electron-withdrawing groups can alter the charge distribution and orbital energies. Materials derived from this compound are expected to exhibit interesting photophysical properties, including fluorescence or phosphorescence, making them candidates for applications as emitters in OLEDs or as organic sensors. scielo.brresearchgate.net

Table 2: Photophysical Properties of Representative Substituted Quinoline Derivatives This table presents data for various quinoline derivatives to illustrate how substitution patterns, similar to those achievable from this compound, affect optical properties.

| Quinoline Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| 2-Styrylquinoline | Ethanol | 280, 350 | ~400 | - |

| 8-Hydroxyquinoline (B1678124) (in Alq3) | Thin Film | ~390 | ~520 | ~0.3 |

| 5,7-Dibromo-8-hydroxyquinoline | - | - | High Fluorescence | - |

| Imino-quinoline derivative (5d) | Toluene | 338 | 420 | - |

| Data compiled from various sources for illustrative purposes. researchgate.netscielo.brnih.gov |

Development as Ligands in Catalysis

The quinoline framework is a prominent structural motif in the design of ligands for transition metal catalysis. The nitrogen atom in the pyridine (B92270) ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. nih.gov In this compound, additional coordination sites are available through the oxygen atoms of the nitro group, allowing it to act as a bidentate or chelating ligand.

The development of quinoline-based ligands has led to significant advances in various catalytic transformations. For example, quinoline-appended stibine (B1205547) ligands have been synthesized and complexed with platinum to study redox reactions. acs.org Similarly, Schiff base ligands incorporating a quinoline unit have been used to form complexes with a range of 3d transition metals like manganese, cobalt, and zinc. rsc.org

The electronic properties of the quinoline ligand, which can be modulated by substituents, directly influence the catalytic activity of the resulting metal complex. The electron-withdrawing chloro and nitro groups in this compound would make the nitrogen atom less basic but could enhance the π-acceptor properties of the ligand. This can be advantageous in certain catalytic cycles, for instance, by stabilizing low-valent metal centers or influencing the redox potential of the catalyst. The modular nature of this synthon allows for the synthesis of a library of related ligands, enabling the systematic optimization of a catalyst's performance for a specific chemical reaction. acs.orgrsc.org

Functionalized Quinolines in Organometallic Catalysis

Functionalized quinolines are a significant class of N-heterocyclic compounds that have garnered substantial interest in the field of organometallic catalysis. Their utility stems from the presence of the nitrogen atom, which can coordinate to a metal center, and the rigid aromatic scaffold, which can be tailored with various substituents to modulate the electronic and steric properties of the resulting metal complex. While the broader class of functionalized quinolines is widely employed, specific research detailing the application of This compound in organometallic catalysis is not extensively documented in publicly available literature.

The general role of functionalized quinolines in this context is to serve as ligands that stabilize and activate metal catalysts. The electronic nature of the substituents on the quinoline ring plays a crucial role. For instance, electron-withdrawing groups, such as the nitro group in This compound , can influence the electron density at the nitrogen atom, thereby affecting the coordination strength and the catalytic activity of the metal center. Similarly, the chloro group at the 3-position can also impact the electronic environment and provide a site for further functionalization.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 73868-16-3 |

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.60 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

The synthesis of various functionalized quinoline ligands allows for the fine-tuning of catalyst performance in a range of organometallic reactions, including cross-coupling reactions, hydrogenations, and C-H functionalization. Although direct examples involving This compound are scarce, its structure suggests potential as a precursor for more complex ligands.

Role of Quinoline Scaffold in Directing Catalytic Reactions

The quinoline scaffold itself can play a directing role in catalytic reactions, guiding the catalyst to a specific site on a substrate to achieve regioselectivity. This is often accomplished through the formation of a transient coordination complex between the nitrogen atom of the quinoline and the metal catalyst, which then directs the catalytic transformation to a nearby C-H bond.

While specific studies demonstrating the directing role of the This compound scaffold are not prominent in the surveyed literature, the general principle is well-established for other quinoline derivatives. The substituents on the quinoline ring can influence the efficacy of this directing effect. The presence of the chloro and nitro groups in This compound would be expected to modify its coordinating ability and steric profile, which in turn could influence the regioselectivity of a catalyzed reaction.

Research in this area often focuses on the development of new synthetic methodologies where the quinoline core is an integral part of the substrate, guiding a metal catalyst to functionalize a specific position. The insights gained from studies on other substituted quinolines could potentially be extrapolated to predict the behavior of This compound in similar catalytic systems. However, without direct experimental evidence, such predictions remain theoretical.

Applications in Analytical Chemistry Methodologies

Use in Chromatographic Techniques for Substance Identification and Quantification

In analytical chemistry, chromatographic techniques are paramount for the separation, identification, and quantification of chemical compounds. This compound , as a distinct chemical entity, can be analyzed using various chromatographic methods. Commercial suppliers of this compound often provide analytical data obtained from techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

The identification of This compound in a sample would typically involve comparing its retention time in a chromatographic system with that of a certified reference standard. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Quantification, the determination of the amount of This compound in a sample, is generally achieved by creating a calibration curve. This involves analyzing a series of standard solutions of known concentrations and plotting the instrumental response (e.g., peak area from an HPLC-UV detector or ion intensity from a mass spectrometer) against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its response and interpolating from the calibration curve.

Table 2: Potential Chromatographic Methods for the Analysis of this compound

| Technique | Detector | Typical Application |

|---|---|---|

| HPLC | UV-Vis, DAD | Quantification, Purity assessment |

| LC-MS | Mass Spectrometer | Identification, Quantification at low levels |

| GC-MS | Mass Spectrometer | Identification of volatile derivatives, Impurity profiling |

While the applicability of these techniques to This compound is recognized, detailed, validated analytical methods for its specific identification and quantification in various matrices are not widely published in scientific literature. The development of such a method would require optimization of chromatographic conditions to achieve adequate separation from other components in the sample matrix and to ensure accuracy, precision, and sensitivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-8-nitroquinoline, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves nitration and chlorination of quinoline precursors. For example, nitration at the 8-position can be achieved using a mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration. Subsequent chlorination at the 3-position may employ POCl₃ or PCl₃ in anhydrous conditions, with rigorous exclusion of moisture to prevent hydrolysis. Reaction progress should be monitored via TLC or HPLC, and intermediates should be purified via recrystallization (e.g., using methanol/water mixtures). For reproducibility, document exact molar ratios, solvent purity, and temperature gradients .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Confirm substituent positions via characteristic chemical shifts (e.g., nitro groups deshield adjacent protons).

- X-ray crystallography : Resolve bond lengths and angles to verify regioselectivity (e.g., planar quinoline ring systems with deviations <0.04 Å) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 223.5 for C₉H₄ClN₂O₂) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The 3-chloro group is highly electrophilic due to electron withdrawal by the nitro group. In polar aprotic solvents (e.g., DMF), it undergoes substitution with amines or alkoxides. For example, reaction with NaBH₃CN reduces nitro to amine while retaining the chloro substituent, enabling further functionalization . Kinetic studies (via UV-Vis or GC-MS) can assess reaction rates under varying pH and temperature.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition.

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Reference safety data for structurally similar compounds (e.g., 4-Chloro-8-nitroquinoline derivatives) for hazard codes (e.g., H302: harmful if swallowed) .

Advanced Research Questions

Q. Which computational methods (e.g., DFT functionals) are most reliable for modeling the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with a 6-31G(d,p) basis set are effective for predicting frontier molecular orbitals (HOMO/LUMO) and charge distribution. Include exact-exchange terms (e.g., 20% Hartree-Fock exchange) to improve accuracy for nitro-group electron withdrawal effects. Validate against experimental UV-Vis spectra .

Q. How can researchers reconcile contradictory data on the biological activity of this compound derivatives across studies?

- Methodological Answer : Conduct meta-analysis with the following steps:

- Standardize assays : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C).

- Control for impurities : Use HPLC to verify compound purity (>98%).

- Assess solvent effects : Activity may vary in DMSO vs. aqueous buffers due to solubility differences.

- Cross-reference crystallographic data to confirm structural consistency .

Q. What advanced analytical techniques are recommended for quantifying trace degradation products of this compound in environmental samples?

- Methodological Answer :

- LC-HRMS : Use high-resolution mass spectrometry with electrospray ionization (ESI) to detect sub-ppm degradation products.

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track decomposition pathways.

- QTOF-MS/MS : Fragment ions can identify nitro-reduction byproducts (e.g., 8-amino-3-chloroquinoline) .

Q. How should researchers design experiments to ensure compliance with reproducibility guidelines (e.g., NIH, IACUC) when testing this compound in preclinical studies?

- Methodological Answer :

- Documentation : Follow the NIH preclinical checklist (e.g., animal strain, dosing regimen, statistical power analysis).

- Blinding : Use coded samples to eliminate bias in activity assessments.

- Data transparency : Share raw spectra, crystallographic files (CIF), and statistical code in supplementary materials.

- Reference institutional ethics guidelines (e.g., IRB approval codes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.